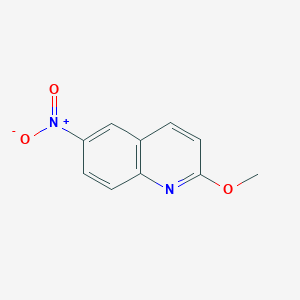

2-methoxy-6-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-5-2-7-6-8(12(13)14)3-4-9(7)11-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOHRHWJWRWVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311480 | |

| Record name | 2-Methoxy-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-85-2 | |

| Record name | 2-Methoxy-6-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116529-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties

The synthesis of quinoline (B57606) derivatives can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Combes syntheses. nih.goviipseries.org For instance, the Skraup reaction involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org

In a specific synthetic route, 2-methoxy-8-nitroquinoline (B8810791) was prepared by reacting 8-nitroquinolin-2(1H)-one with methyl iodide in the presence of sodium hydride. nih.gov Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through a three-step process involving cyclization, nitration, and chlorination, with a reported yield of 85%. atlantis-press.com

The chemical properties of nitroquinolines are influenced by the electron-withdrawing nature of the nitro group. This functional group makes the quinoline ring susceptible to nucleophilic attack and influences its reactivity in various chemical transformations.

Interactive Data Table: Properties of 2-Methoxy-6-nitroquinoline and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | C10H8N2O3 | 204.18 | Not specified | |

| 6-Methoxy-8-nitroquinoline | C10H8N2O3 | 204.18 | 158-160 | orgsyn.orgontosight.ai |

| 2-Methyl-6-nitroquinoline (B57331) | C10H8N2O2 | 188.18 | 164 | nih.govnist.gov |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | C11H9ClN2O3 | 252.65 | Not specified | atlantis-press.com |

| 6-Methoxy-2-phenylquinoline-4-carboxylic acid | C17H13NO3 | 279.29 | 234-236 | nih.gov |

Chemical Transformations and Derivatization of 2 Methoxy 6 Nitroquinoline

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group at the 6-position of 2-methoxy-6-nitroquinoline to an amino group is a fundamental transformation, yielding 6-amino-2-methoxyquinoline. This can be achieved through several methods, including photoreductive protocols, catalytic hydrogenation, and the use of stoichiometric reducing agents.

Photoreductive Protocols and Mechanistic Insights

Photoreductive methods offer a distinct approach to the reduction of nitroaromatic compounds. While specific studies on the photoreduction of this compound are not extensively detailed in the provided results, the general mechanism for related compounds involves the photo-induced excitation of the nitro group. This excited state is more susceptible to reduction. For some quinoline (B57606) derivatives, photo-induced deprotonation of a nearby hydroxyl group can accelerate an intramolecular charge transfer, facilitating the cleavage of other bonds. researchgate.net The nitro group itself can undergo bioreduction to form reactive intermediates that interact with cellular components.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. clockss.orggoogle.com For instance, the catalytic hydrogenation of various quinoline derivatives has been successfully achieved using a granular cobalt catalyst. thieme-connect.com This method is often preferred due to its high yields and the clean nature of the reaction, with water being the primary byproduct. The general procedure involves dissolving the nitroquinoline in a suitable solvent, adding the catalyst, and then introducing hydrogen gas, often under pressure. google.comthieme-connect.com The reaction proceeds until the theoretical amount of hydrogen has been consumed.

Table 1: Catalytic Hydrogenation of Quinoline Derivatives

| Substrate | Catalyst | Solvent | Product | Yield | Reference |

| 8-Acyloxy-1-cyanoisoquinolines | 10% Pd/C | Methanol with HCl | Corresponding amides | 45-90% | clockss.org |

| Quinoline Derivatives | Cobalt(II) salt and Zinc powder | Various | Tetrahydroquinolines | up to 99% | thieme-connect.com |

| 2,5-Dialkoxy-beta-nitrostyrene | Palladinized barium sulfate | Acetic and Sulfuric acids | beta-Aminoethylhydroquinone | 68% | google.com |

This table presents examples of catalytic hydrogenation on related quinoline and nitrostyrene (B7858105) compounds, illustrating the general conditions and outcomes of this type of reaction.

Reductions with Stoichiometric Reagents

The nitro group of nitroquinolines can also be effectively reduced to an amino group using stoichiometric reducing agents. A common and reliable method involves the use of stannous chloride (tin(II) chloride) in an acidic medium. nih.gov This method is known to be tolerant of various other functional groups that might be present in the molecule. nih.gov The reaction is typically carried out under mild conditions and offers a simple and rapid transformation with good yields. nih.gov Other reducing agents, such as iron powder in the presence of an acid like hydrochloric acid, are also utilized for this purpose.

Further Nitration Reactions

The this compound ring system can undergo further nitration to introduce additional nitro groups onto the aromatic core, leading to the formation of dinitroquinoline derivatives.

Synthesis of Dinitroquinoline Derivatives (e.g., 2-Methoxy-6,8-dinitroquinoline)

The introduction of a second nitro group onto the this compound scaffold typically occurs at the 8-position, yielding 2-methoxy-6,8-dinitroquinoline. This is consistent with the directing effects of the existing substituents on the quinoline ring. The synthesis of such dinitro compounds often involves treating the starting nitroquinoline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Nucleophilic Substitution Reactions

The quinoline ring, particularly when activated by an electron-withdrawing nitro group, is susceptible to nucleophilic substitution reactions. These reactions can involve the displacement of a leaving group or, in some cases, the direct displacement of a hydrogen atom.

In the context of nitroquinolines, vicarious nucleophilic substitution (VNS) of hydrogen is a notable reaction. nih.gov This reaction allows for the introduction of a nucleophile onto the electron-deficient aromatic ring, typically at a position activated by the nitro group. nih.gov The regiochemistry of this substitution can be influenced by the steric bulk of the incoming nucleophile. nih.gov For example, in reactions with bulky nucleophiles, substitution may occur at a less sterically hindered position. nih.gov Additionally, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group, such as a halogen, is present on the quinoline ring at an activated position. nih.govclockss.org The presence of the methoxy (B1213986) group at the 2-position and the nitro group at the 6-position influences the reactivity and regioselectivity of these nucleophilic attacks. For instance, the C-6 position of the quinoline ring has been identified as a promising point for introducing other functional groups through appropriate linkers. rsc.org

Displacement of Activated Substituents

The presence of the nitro group in the 6-position of the quinoline ring activates the molecule towards nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com This activation is particularly pronounced for substituents at positions ortho and para to the nitro group. The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack, thereby facilitating the displacement of a leaving group. mdpi.comyoutube.com

In the case of this compound, the methoxy group at the 2-position is susceptible to displacement by strong nucleophiles. This reactivity is a key feature in the derivatization of this compound. For instance, reactions with various amines can lead to the corresponding 2-amino-6-nitroquinoline derivatives. The reaction of 2-methoxy-3-nitrothiophene (B1314167) with cyclic secondary amines has been studied, providing insights into the kinetics and mechanisms of such nucleophilic substitutions. rsc.org While this is a thiophene (B33073) system, the principles of nucleophilic attack on an activated methoxy group are analogous.

Furthermore, studies on other nitroquinoline systems demonstrate the feasibility of displacing other activated substituents. For example, in 4-chloro-8-nitroquinoline, the chlorine atom is readily displaced by nucleophiles. mdpi.com This suggests that if a suitable leaving group were present at a position activated by the nitro group in the this compound framework, its displacement would be a viable synthetic route.

Metal-Mediated and Organometallic Reactions

Grignard Reagent Additions and Arylations

Grignard reagents, with the general formula RMgX, are potent nucleophiles and strong bases that react with a wide array of electrophiles. sigmaaldrich.com Their addition to quinoline systems can lead to the formation of new carbon-carbon bonds, enabling significant structural modifications. In the context of this compound, the reaction with Grignard reagents can be complex, with potential for addition to the quinoline ring or reaction with the existing substituents.

The addition of Grignard reagents to aldehydes and ketones is a fundamental transformation yielding secondary and tertiary alcohols, respectively. masterorganicchemistry.com While this compound itself is not an aldehyde or ketone, these reactions are relevant in the broader context of functionalizing quinoline derivatives. For instance, if the methoxy group were to be converted to a carbonyl, Grignard addition would be a primary method for introducing alkyl or aryl groups.

More directly, Grignard reagents can add to the C=N bond of the quinoline ring, although this is less common than addition to carbonyls. The presence of the electron-withdrawing nitro group could influence the regioselectivity of such an addition. Furthermore, the methoxy group itself can be a target. While ethers are generally unreactive towards Grignard reagents, the presence of a nearby activating group can facilitate displacement. nih.gov

Arylations of the quinoline core can also be achieved through metal-mediated cross-coupling reactions. While direct arylation using a Grignard reagent is not a standard procedure for this substrate, related organometallic reactions like Suzuki or Stille couplings would be more common. However, Grignard reagents are crucial for the synthesis of the organometallic partners used in these cross-coupling reactions.

Functionalization and Modification of the Quinoline Core

Substitution Reactions at Unsubstituted Positions

The quinoline ring in this compound possesses several unsubstituted positions that are amenable to electrophilic and nucleophilic substitution reactions. The directing effects of the existing methoxy and nitro groups play a crucial role in determining the outcome of these reactions.

The methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the nitro group is a deactivating, meta-director. msu.edumasterorganicchemistry.com In the case of this compound, the positions available for substitution are C-3, C-4, C-5, C-7, and C-8. The interplay of the directing effects of the methoxy and nitro groups will determine the regioselectivity of electrophilic attack. For instance, nitration of 2-methyl-6-nitroquinoline (B57331) has been reported, highlighting the potential for further functionalization of the quinoline core. nih.gov

Vicarious Nucleophilic Substitution (VNS) of hydrogen is another powerful method for introducing substituents onto electron-deficient aromatic rings like nitroquinolines. nih.gov This reaction involves the attack of a nucleophile on a carbon atom bearing a hydrogen, followed by elimination of a hydride equivalent. The nitro group strongly activates the quinoline ring for this type of transformation, particularly at positions ortho and para to it. nih.gov Therefore, positions C-5 and C-7 of this compound would be prime candidates for VNS reactions. Studies on 6-nitroquinoline (B147349) have shown that it reacts with various nucleophiles, such as potassium cyanide and nitroalkanes, at the C-5 position. rsc.org

Conversion to Quinone Derivatives

The oxidation of methoxy-substituted aromatic compounds can lead to the formation of quinone derivatives. This transformation typically involves the oxidative demethylation of the methoxy group. rsc.org In the case of this compound, oxidation could potentially lead to a quinoline-quinone structure.

For this compound, a suitable oxidizing agent could potentially effect the conversion of the methoxy-substituted ring to a quinone. The presence of the nitro group would likely influence the reaction conditions required and the stability of the resulting quinone derivative. The formation of quinones from substituted p-benzoquinones and their reactivity towards nucleophiles has also been an area of interest. smu.edu

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2-methoxy-6-nitroquinoline, characteristic absorption bands would be expected for the C-H stretching of the aromatic quinoline (B57606) ring and the methoxy (B1213986) group, C=C and C=N stretching vibrations within the quinoline ring, the asymmetric and symmetric stretching of the nitro (NO₂) group, and the C-O stretching of the methoxy group.

Analysis of related compounds, such as 2-chloroquinoline-3-carboxaldehyde, shows characteristic vibrational bands that can be assigned to specific functional groups, a similar practice that would be applied to the spectrum of this compound. For instance, the IR spectrum of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one displays characteristic absorption bands for the nitro group at 1512 and 1342 cm⁻¹.

Illustrative FTIR Data for a Nitro-containing Aromatic Compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (methoxy) | 3000 - 2850 |

| C=C Aromatic Stretch | 1600 - 1450 |

| NO₂ Asymmetric Stretch | 1550 - 1500 |

| NO₂ Symmetric Stretch | 1350 - 1300 |

| C-O Stretch (methoxy) | 1275 - 1200 |

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. In the analysis of this compound, FT-Raman would be valuable for identifying the vibrations of the quinoline ring system. The symmetric stretching of the nitro group would also be expected to show a strong Raman signal. The combination of both FTIR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the quinoline ring and a singlet for the three protons of the methoxy group. The chemical shift (δ) of each proton is influenced by its electronic environment. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group would cause characteristic downfield and upfield shifts, respectively, for the adjacent protons. Spin-spin coupling between adjacent protons would result in signal splitting, providing valuable information about the substitution pattern on the quinoline ring.

For example, in the related compound 2-methyl-6-nitroquinoline (B57331), the aromatic protons appear in the range of δ 7.45-8.75 ppm, and the methyl protons present as a singlet at δ 2.80 ppm. A similar pattern would be anticipated for this compound, with the methoxy protons appearing as a singlet, likely in the range of δ 3.8-4.0 ppm.

Illustrative ¹H NMR Data Interpretation for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H3 | ~6.8 - 7.2 | Doublet |

| H4 | ~7.8 - 8.2 | Doublet |

| H5 | ~8.0 - 8.4 | Doublet |

| H7 | ~7.5 - 7.9 | Doublet of doublets |

| H8 | ~8.5 - 8.9 | Doublet |

| OCH₃ | ~3.9 - 4.1 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbons of the quinoline ring would appear in the aromatic region (typically δ 110-160 ppm), while the methoxy carbon would be found in the aliphatic region (typically δ 55-60 ppm). The presence of the nitro and methoxy substituents would also influence the chemical shifts of the ring carbons to which they are attached and the adjacent carbons.

For instance, the ¹³C NMR spectrum of 2-methyl-6-nitroquinoline shows signals for the quinoline carbons between δ 123.1 and 163.5 ppm and a signal for the methyl carbon at δ 25.9 ppm. A similar distribution of signals would be expected for this compound.

Illustrative ¹³C NMR Data Interpretation for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | ~155 - 160 |

| C3 | ~105 - 110 |

| C4 | ~135 - 140 |

| C4a | ~125 - 130 |

| C5 | ~120 - 125 |

| C6 | ~140 - 145 |

| C7 | ~120 - 125 |

| C8 | ~130 - 135 |

| C8a | ~145 - 150 |

| OCH₃ | ~55 - 60 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by showing correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would reveal which protons are coupled to each other. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of the protons on the quinoline ring, aiding in the definitive assignment of each signal.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would allow for the unambiguous assignment of the ¹³C signals for all the protonated carbons in this compound.

By systematically applying these advanced spectroscopic techniques, a detailed and accurate structural elucidation of this compound can be achieved. The combined data from FTIR, FT-Raman, ¹H NMR, ¹³C NMR, and 2D NMR would provide a comprehensive characterization of the molecule's connectivity and functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. In the analysis of this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula, C₁₀H₈N₂O₃.

Upon electron ionization (EI), the this compound molecule would generate a molecular ion ([M]⁺•) peak. The subsequent fragmentation of this ion is dictated by the stability of the resulting fragments and the nature of the functional groups present—namely the methoxy group, the nitro group, and the quinoline core.

A detailed analysis of the fragmentation pattern enables the precise placement of the substituents on the quinoline ring. High-resolution mass spectrometry can distinguish between ions of the same nominal mass but different elemental compositions, adding a further layer of confidence to the structural assignment.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound This table is illustrative and based on typical fragmentation patterns for related compounds. Specific experimental data for this compound is not available in the cited sources.

| m/z (Nominal) | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 204 | [C₁₀H₈N₂O₃]⁺• (Molecular Ion) | - |

| 189 | [M - CH₃]⁺ | •CH₃ |

| 174 | [M - NO]⁺ | •NO |

| 161 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 158 | [M - NO₂]⁺ | •NO₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its chromophores—the parts of the molecule that are responsible for the absorption.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic quinoline ring system, which is further influenced by the methoxy (-OCH₃) and nitro (-NO₂) substituents. The quinoline core exhibits strong absorptions corresponding to π→π* transitions. The presence of the methoxy group, an auxochrome, typically causes a bathochromic (red) shift of these absorption bands due to its electron-donating nature. Conversely, the nitro group, a powerful chromophore and electron-withdrawing group, also extends the conjugation of the system and can introduce new absorption bands, often related to n→π* transitions involving the non-bonding electrons of the oxygen atoms.

The spectrum of quinoline and nitroquinoline derivatives generally displays multiple absorption bands. researchgate.net The high-energy bands in the UV region are typically assigned to π→π* transitions of the aromatic system, while lower-energy bands, which may extend into the visible region, can be attributed to charge-transfer transitions or n→π* transitions associated with the nitro group. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent used for the analysis.

Table 2: Expected Electronic Transitions for this compound This table is illustrative, providing typical wavelength ranges for the chromophores present. Specific experimental data for this compound is not available in the cited sources.

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π→π* | Quinoline aromatic system | 220-350 |

| n→π* | Nitro group (-NO₂) | 300-400 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its specific conformation. Furthermore, XRD analysis elucidates how molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.

While no published crystal structure for this compound is available in the searched literature, an XRD analysis would yield a wealth of structural data. If suitable crystals were obtained, the analysis would begin with the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the crystal system (e.g., monoclinic, orthorhombic). The space group, which describes the symmetry elements of the crystal, would also be identified.

The final refined structure would confirm the planarity of the quinoline ring system and describe the orientation of the methoxy and nitro substituents relative to the ring. For instance, it would reveal whether the methoxy group's methyl is oriented in or out of the plane of the quinoline ring. Analysis of the crystal packing could reveal important intermolecular interactions that influence the physical properties of the compound, such as its melting point and solubility.

Table 3: Hypothetical Crystallographic Data for this compound This table is a representative example of the data that would be obtained from a single-crystal XRD experiment. No experimental data for this compound is available in the cited sources.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₀H₈N₂O₃ |

| Formula Weight | 204.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 10.2... |

| c (Å) | 11.1... |

| β (°) | 98.5... |

| Volume (ų) | 950... |

| Z (molecules/unit cell) | 4 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are employed to calculate a wide range of molecular properties by approximating the electron density of the system. Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to model the electronic structure and properties of such compounds. researchgate.net

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. For 2-methoxy-6-nitroquinoline, this process would yield the most stable three-dimensional arrangement of its atoms.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. In the quinoline ring system, the bond lengths and angles are influenced by the electron-donating methoxy (B1213986) group (-OCH₃) at the C2 position and the electron-withdrawing nitro group (-NO₂) at the C6 position. The methoxy group is expected to be nearly coplanar with the quinoline ring to maximize resonance effects, while the nitro group's orientation will also be optimized to achieve maximum electronic stabilization. DFT calculations on related quinoline derivatives have shown good agreement between computed and experimental geometries. scirp.org

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-O(methoxy) | ~1.36 Å |

| Bond Length | C6-N(nitro) | ~1.48 Å |

| Bond Length | N(nitro)-O | ~1.22 Å |

| Bond Angle | C2-C3-C4 | ~120° |

| Bond Angle | C5-C6-C7 | ~121° |

| Bond Angle | C6-N-O(nitro) | ~118° |

| Dihedral Angle | C3-C2-O-C(methyl) | ~0° or ~180° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration.

Potential Energy Distribution (PED) analysis is then used to assign these calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. For this compound, key vibrational modes of interest would include:

Quinoline ring vibrations : C-C and C-N stretching modes.

Nitro group vibrations : Symmetric and asymmetric stretching of the N-O bonds, typically appearing in the ranges of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

Methoxy group vibrations : C-O stretching and CH₃ rocking and stretching modes.

These theoretical spectra are invaluable for interpreting experimental IR and Raman data. researchgate.net

Table 2: Expected Vibrational Modes and Frequency Ranges for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1600 |

| C=C/C=N Ring Stretch | Quinoline Ring | 1450 - 1650 |

| Symmetric NO₂ Stretch | Nitro Group | 1300 - 1400 |

| C-O-C Asymmetric Stretch | Methoxy Group | 1230 - 1280 |

| C-O-C Symmetric Stretch | Methoxy Group | 1020 - 1080 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and chemical reactivity of a molecule. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, with significant orbital density localized on the quinoline ring and the methoxy group. Conversely, the electron-withdrawing nitro group will lower the energy of the LUMO, with a high concentration of the orbital density on the nitro group and the attached aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org A small energy gap suggests that the molecule is more reactive and can be more easily excited. The presence of both strong donor and acceptor groups on the quinoline scaffold suggests a relatively small HOMO-LUMO gap, facilitating intramolecular charge transfer. scirp.org For the parent quinoline molecule, a HOMO-LUMO gap of approximately 4.83 eV has been calculated. scirp.org It is expected that the substituents in this compound would lead to a smaller gap.

Table 3: Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Primary Localization | Role in Reactivity |

|---|---|---|---|

| HOMO | ~ -6.0 to -6.5 | Quinoline ring, Methoxy group | Nucleophilicity / Electron Donation |

| LUMO | ~ -2.5 to -3.0 | Quinoline ring, Nitro group | Electrophilicity / Electron Acceptance |

| Energy Gap (ΔE) | ~ 3.0 to 4.0 | - | Indicator of Chemical Reactivity |

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). researchgate.net It predicts the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption bands.

For this compound, TD-DFT calculations would likely predict several important electronic transitions. These would include π → π* transitions associated with the quinoline aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro and methoxy groups and the nitrogen of the quinoline ring. A key feature would be an intramolecular charge transfer (ICT) transition, where electron density moves from the HOMO (donor part of the molecule) to the LUMO (acceptor part) upon photoexcitation. This ICT band is typically intense and appears at a lower energy (longer wavelength) due to the reduced HOMO-LUMO gap.

Table 4: Predicted Electronic Transitions for this compound via TD-DFT

| Transition Type | Excitation Energy (eV) | Wavelength (nm) | Description |

|---|---|---|---|

| π → π | High | Short (UV region) | Aromatic system excitation |

| n → π | Lower | Longer (UV/Vis region) | Lone pair electron excitation |

| ICT | Lowest | Longest (Visible region) | Charge transfer from donor to acceptor |

Quantum Chemical Descriptors and Reactivity Predictions

Beyond FMO analysis, DFT calculations can provide a host of quantum chemical descriptors that quantify the reactivity of a molecule. These include chemical potential, hardness, softness, and the electrophilicity index, which are derived from the HOMO and LUMO energies.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding and charge delocalization. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can quantify the intramolecular charge transfer (ICT) interactions. It identifies key donor-acceptor interactions, such as the delocalization of electron density from the lone pairs of the methoxy oxygen (donor) into the antibonding π* orbitals of the quinoline ring and the nitro group (acceptors). The stabilization energy (E⁽²⁾) associated with these interactions provides a quantitative measure of their strength. This analysis confirms the electronic push-pull effect of the substituents, showing how the electron-donating methoxy group enriches the quinoline system with electrons, which are then withdrawn by the powerful nitro group. researchgate.net

Table 5: Key NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP(O) of -OCH₃ | π(C2-C3) | n → π | Donation from methoxy to quinoline ring |

| π(C5-C6) | π(N-O) of -NO₂ | π → π | Charge delocalization towards nitro group |

| LP(N) of Quinoline | π(C-C) of Benzene (B151609) Ring | n → π | Delocalization within the fused ring system |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate and near-zero potential, respectively.

For this compound, the MEP map would be expected to show a significant accumulation of negative potential (red) around the oxygen atoms of the nitro group, making this region a prime target for electrophilic interactions. The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group would also exhibit negative potential. Conversely, the hydrogen atoms of the quinoline ring and the methyl group of the methoxy substituent would be characterized by positive potential (blue), indicating their susceptibility to nucleophilic attack. The aromatic ring itself would display a gradient of potentials, influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro group | Highly Negative (Red) | Prone to electrophilic attack |

| Nitrogen atom of Quinoline ring | Negative (Red/Yellow) | Potential site for electrophilic attack |

| Oxygen atom of Methoxy group | Negative (Red/Yellow) | Potential site for electrophilic attack |

| Hydrogen atoms of aromatic ring | Positive (Blue) | Prone to nucleophilic attack |

| Hydrogen atoms of Methoxy group | Positive (Blue) | Prone to nucleophilic attack |

Fukui Functions and Local Reactivity Descriptors

Fukui functions and other local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are employed to quantify the reactivity of different atomic sites within a molecule. These descriptors help in predicting the most probable sites for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule.

For this compound, the condensed Fukui functions for each atom can be calculated to predict its local reactivity.

ƒk+ : Indicates the susceptibility of an atom k to a nucleophilic attack. A higher value suggests a more favorable site for accepting an electron.

ƒk- : Indicates the susceptibility of an atom k to an electrophilic attack. A higher value points to a more favorable site for donating an electron.

ƒk0 : Indicates the susceptibility of an atom k to a radical attack.

Based on the known electronic effects of the substituents, the carbon atom attached to the nitro group and other electron-deficient positions on the quinoline ring are expected to have high ƒk+ values, making them susceptible to nucleophilic attack. Conversely, the oxygen and nitrogen atoms, as well as certain carbon atoms in the aromatic ring activated by the methoxy group, would likely exhibit high ƒk- values, indicating their favorability for electrophilic attack.

| Atomic Site | Predicted Fukui Function | Predicted Reactivity |

|---|---|---|

| Carbon at position 6 (attached to NO₂) | High ƒk+ | Susceptible to nucleophilic attack |

| Carbon atoms ortho/para to the nitro group | High ƒk+ | Susceptible to nucleophilic attack |

| Oxygen atoms of the nitro group | High ƒk- | Susceptible to electrophilic attack |

| Nitrogen atom of the quinoline ring | High ƒk- | Susceptible to electrophilic attack |

| Carbon atoms activated by the methoxy group | High ƒk- | Susceptible to electrophilic attack |

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which collectively determine the crystal packing. For this compound, several types of supramolecular interactions are anticipated to play a crucial role in its crystal structure.

Hirshfeld surface analysis is a computational tool that provides a graphical representation of intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii.

| Intermolecular Contact Type | Predicted Contribution to Hirshfeld Surface |

|---|---|

| H···O / O···H | High |

| H···H | Significant |

| C···H / H···C | Moderate |

| N···H / H···N | Moderate |

| C···C (π-π stacking) | Moderate |

While this compound does not possess strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the quinoline ring, can act as hydrogen bond acceptors. The hydrogen atoms on the aromatic ring and the methoxy group can serve as donors. These weak hydrogen bonds can form intricate networks that contribute to the stability of the crystal lattice.

The planar aromatic quinoline ring system in this compound makes it highly susceptible to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the crystal structure, molecules of this compound would likely arrange themselves in a way that maximizes these favorable interactions. Common geometries for π-π stacking include parallel-displaced and T-shaped arrangements, which help to minimize electrostatic repulsion. The presence of the electron-withdrawing nitro group can influence the nature and strength of these stacking interactions. nih.govrsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and intermediates. The synthesis of quinolines can often be achieved through reactions like the Doebner-von Miller synthesis. wikipedia.orgwikipedia.org This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

For the synthesis of this compound, a plausible route would involve the reaction of 4-nitroaniline (B120555) with an appropriate α,β-unsaturated carbonyl compound. Computational studies, likely employing Density Functional Theory (DFT), could be used to elucidate the detailed mechanism of this reaction. Such studies would involve:

Mapping the Potential Energy Surface: Identifying the reactants, intermediates, transition states, and products along the reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which helps in identifying the rate-determining step.

Characterizing Transition States: Analyzing the geometry and vibrational frequencies of the transition states to confirm that they connect the reactants and products of a particular step.

A computational investigation into the synthesis of this compound could explore the role of the acid catalyst, the effect of the methoxy and nitro substituents on the reactivity of the starting materials, and the regioselectivity of the cyclization step.

Role of 2 Methoxy 6 Nitroquinoline As a Synthetic Intermediate

Precursor in the Synthesis of Functionalized Quinoline (B57606) Derivatives

The unique electronic properties of 2-methoxy-6-nitroquinoline make it an important starting material for the synthesis of a diverse array of functionalized quinoline derivatives. The quinoline ring system itself is amenable to various synthetic modifications, and the substituents on this compound guide these transformations. nih.gov

The presence of the nitro group, a strong deactivating group, directs electrophilic aromatic substitution primarily to the positions meta to it on the benzene (B151609) ring portion of the molecule. Conversely, the methoxy (B1213986) group at the 2-position influences the reactivity of the pyridine (B92270) ring. Nucleophilic substitution reactions are also a key feature of quinoline chemistry.

The general synthetic utility of substituted quinolines is well-established, with numerous methods available for their preparation and subsequent functionalization. nih.govresearchgate.net For instance, the Doebner reaction, which involves the condensation of anilines, pyruvic acid, and benzaldehydes, is a classic method for generating 2-arylquinoline-4-carboxylic acids, which can be further modified. nih.gov While not a direct reaction of this compound, this illustrates the broad interest in creating diverse quinoline structures. The development of metal-free synthesis protocols for functionalized quinolines further expands the toolbox available to chemists working with these scaffolds. nih.gov

Table 1: Potential Transformations of the this compound Scaffold

| Reaction Type | Reagents & Conditions | Potential Product |

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | 6-Amino-2-methoxyquinoline |

| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., alkoxides, amines) | Substitution at activated positions |

| Electrophilic Aromatic Substitution | Nitrating or Halogenating agents | Further substitution on the benzene ring |

| C-H Functionalization | Metal catalysts (e.g., Pd, Cu) | Arylated or alkylated quinoline derivatives |

This table represents potential reactions based on the known chemistry of quinoline and its derivatives.

Research has demonstrated the synthesis of various methoxy-substituted quinolines as key intermediates for biologically active compounds. For example, 6-methoxy-2-arylquinoline derivatives have been synthesized and evaluated as P-glycoprotein inhibitors. nih.gov Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline serves as a critical intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting the importance of the methoxy and nitro-substituted quinoline framework in drug discovery. researchgate.netatlantis-press.com

Building Block for Complex Heterocyclic Systems (e.g., Carbazoles, Imidazoquinolines)

The this compound scaffold can be elaborated into more complex, fused heterocyclic systems. Following the reduction of the nitro group to an amine, the resulting 6-amino-2-methoxyquinoline becomes a prime candidate for constructing fused rings, such as in imidazoquinolines.

Imidazoquinolines are a class of compounds known for their potent immunomodulatory activity, often acting as Toll-like receptor (TLR) agonists. The synthesis of these molecules typically involves the reaction of a quinoline diamine or an aminoquinoline with a reagent that provides the final carbon atom of the imidazole (B134444) ring. The amino group at the 6-position of the reduced intermediate provides a reactive handle for such cyclization reactions.

While the direct synthesis of carbazoles from this compound is less commonly reported, the broader field of carbazole (B46965) synthesis is rich with methods that could potentially be adapted. rsc.org Carbazoles are another important class of nitrogen-containing heterocycles found in natural products and functional materials. researchgate.net Synthetic strategies often involve cyclization reactions that form the central pyrrole (B145914) ring.

Table 2: Potential Synthesis of Fused Heterocycles from this compound Derivatives

| Target Heterocycle | Key Intermediate | General Synthetic Step |

| Imidazo[4,5-f]quinoline | 2-Methoxyquinoline-5,6-diamine | Cyclization with a one-carbon source (e.g., formic acid, orthoesters) |

| Imidazo[4,5-g]quinoline | 2-Methoxyquinoline-6,7-diamine | Cyclization with a one-carbon source |

This table outlines plausible synthetic routes to fused systems starting from derivatives of this compound.

Intermediacy in the Formation of Aminated Quinoline Scaffolds

One of the most direct and significant applications of this compound as a synthetic intermediate is in the preparation of 6-amino-2-methoxyquinoline. The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation in organic chemistry.

This conversion is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) and hydrogen gas, or by using metal reductants in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid. Enzymatic reductions are also known; for instance, 6-nitroquinoline (B147349) can be converted to 6-aminoquinoline (B144246) under hypoxic conditions by one-electron reductases. nih.govnih.gov This enzymatic pathway underscores the biological relevance of the nitro-to-amino conversion on the quinoline scaffold.

The resulting 6-amino-2-methoxyquinoline is a versatile building block in its own right. The primary aromatic amine can undergo a wide range of reactions, including diazotization, acylation, alkylation, and participation in coupling reactions to form more complex structures. This aminoquinoline is a key precursor for compounds with potential pharmacological activities, including antimalarial agents.

Research Findings on Nitroquinoline Reduction:

Catalytic Hydrogenation: A standard and clean method for reducing nitroarenes to anilines.

Metal/Acid Reduction: Classic methods using reagents like Sn/HCl, Fe/HCl, or SnCl₂ are robust and widely used.

Enzymatic Reduction: Studies on 6-nitroquinoline show that enzymes like xanthine (B1682287) oxidase can selectively reduce the nitro group to an amine, particularly under hypoxic conditions. nih.govnih.gov This process proceeds through hydroxylaminoquinoline intermediates. nih.gov

The transformation of the nitro group into a reactive amino functionality is a critical step that unlocks the potential of the this compound scaffold for the synthesis of a multitude of other derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methoxy-6-nitroquinoline, and how do reaction conditions influence yield and purity?

- Answer : A photoreductive method using Ru(bpy)₃Cl₂ as a photocatalyst, ascorbic acid as a reductant, and blue LED light effectively reduces nitro groups in quinoline derivatives. For this compound, optimal conditions include a 1:1 molar ratio of reductant to substrate, inert atmosphere (e.g., nitrogen), and irradiation at 450 nm. Yield improvements (>80%) are achieved by controlling reaction time (12–24 hours) and avoiding oxygen contamination, which suppresses side reactions .

Q. How can researchers characterize the structural features of this compound using modern spectroscopic and crystallographic techniques?

- Answer :

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in quinoline derivatives) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at C6, nitro at C2) and monitor reaction progress. For example, the nitro group deshields adjacent protons, shifting signals downfield .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₈N₂O₃, MW: 204.18) and fragmentation patterns .

Q. What biological applications have been explored for this compound derivatives?

- Answer : Nitroquinolines are investigated as hypoxia-selective probes due to enzymatic reduction of nitro groups under low oxygen. For example, xanthine/xanthine oxidase converts this compound to fluorescent 6-amino derivatives selectively in hypoxic environments, useful for tumor imaging .

Advanced Research Questions

Q. How do researchers address contradictions in enzymatic reduction pathways of nitroquinolines under varying oxygen tensions?

- Answer : LC-MS and fluorescence spectroscopy reveal competing pathways:

- Under hypoxia: Sequential reduction of nitro → nitroso → hydroxylamino → amino derivatives.

- Under normoxia: Oxygen competes with intermediates, forming non-fluorescent byproducts (e.g., 6-nitroquinolin-2(1H)-one) .

- Resolution : Use anaerobic chambers for controlled oxygen levels and validate metabolite profiles with synthetic standards .

Q. What strategies optimize the photoreduction of nitro groups in quinoline derivatives while minimizing byproduct formation?

- Answer :

- Catalyst selection : Ru(bpy)₃²⁺ outperforms organic dyes in redox efficiency and stability .

- Reductant choice : Ascorbic acid minimizes over-reduction compared to metal-based reductants.

- Light source : Narrow-wavelength LEDs (e.g., 450 nm) enhance selectivity vs. broad-spectrum lamps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product from hydroxylamino or ketone byproducts .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological properties?

- Answer :

- Substituent modification : Adding electron-withdrawing groups (e.g., Cl at C3) increases redox potential, accelerating nitro reduction .

- Biological testing : In vitro assays (e.g., cytotoxicity against cancer cell lines under hypoxia) correlate amino metabolite accumulation with therapeutic efficacy .

- Computational modeling : DFT calculations predict reduction potentials and intermediate stability, informing synthetic priorities .

Data Contradiction Analysis

Q. Why do some studies report conflicting fluorescence yields for reduced this compound derivatives?

- Answer : Variability arises from:

- Enzyme source : Xanthine oxidase vs. bacterial reductases produce different metabolite ratios .

- Oxygen leakage : Trace oxygen in "hypoxic" setups oxidizes hydroxylamino intermediates, reducing fluorescence .

- Solution : Standardize enzyme activity units and validate hypoxia via dissolved oxygen sensors.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.